3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol
Overview
Description
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is an organic compound with the molecular formula C15H24O3S This compound features a sulfinyl group attached to a propanediol backbone, with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Attachment of the Tert-butylphenyl Group: This step involves the alkylation of a phenyl ring with tert-butyl groups, often using tert-butyl bromide in the presence of a base like potassium carbonate.
Coupling with Propanediol: The final step involves coupling the sulfinyl group with a propanediol moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the propanediol moiety can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanediol derivatives.
Scientific Research Applications
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The tert-butylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfonyl)-1,2-propanediol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-({1-[4-(Tert-butyl)phenyl]ethyl}thio)-1,2-propanediol: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs.
Properties
IUPAC Name |
3-[1-(4-tert-butylphenyl)ethylsulfinyl]propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-11(19(18)10-14(17)9-16)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16-17H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMAHPFRJIDFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)S(=O)CC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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